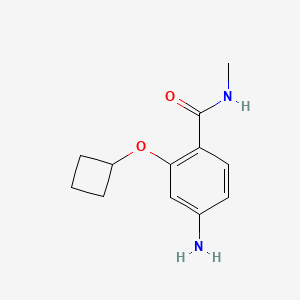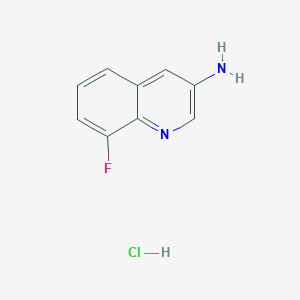
2-(4-Nitrophenyl)cycloheptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)cycloheptan-1-one is an organic compound with the molecular formula C13H15NO3 It is a derivative of cycloheptanone, where a nitrophenyl group is attached to the second carbon of the cycloheptanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)cycloheptan-1-one typically involves the nitration of cycloheptanone followed by a Friedel-Crafts acylation reaction. The nitration process introduces a nitro group to the phenyl ring, and the Friedel-Crafts acylation attaches the nitrophenyl group to the cycloheptanone ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Nitrophenyl)cycloheptan-1-one may involve large-scale nitration and acylation processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the cycloheptanone ring is oxidized to form carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Reduction: 2-(4-Aminophenyl)cycloheptan-1-one.
Oxidation: Cycloheptanone carboxylic acids.
Substitution: Various substituted cycloheptanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)cycloheptan-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitrophenyl)cyclohexan-1-one: Similar structure but with a six-membered ring.
2-(4-Nitrophenyl)cyclooctan-1-one: Similar structure but with an eight-membered ring.
4-Nitrophenylcyclohexanone: Lacks the additional carbon in the ring structure.
Uniqueness
2-(4-Nitrophenyl)cycloheptan-1-one is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to its six- and eight-membered ring analogs. This uniqueness makes it a valuable compound for studying ring strain and reactivity in organic chemistry .
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H15NO3/c15-13-5-3-1-2-4-12(13)10-6-8-11(9-7-10)14(16)17/h6-9,12H,1-5H2 |
Clave InChI |
HUTOIIXRMMHYKV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


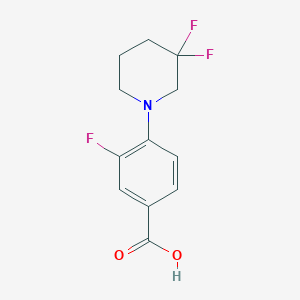
![[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)
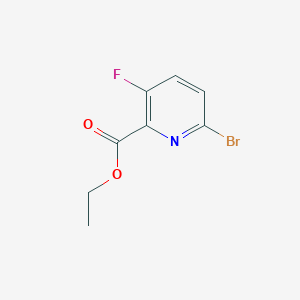
![N-[4-(difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12081134.png)



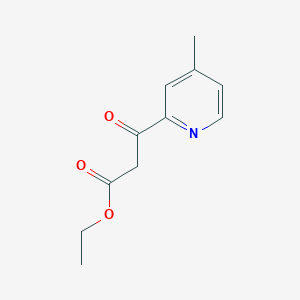
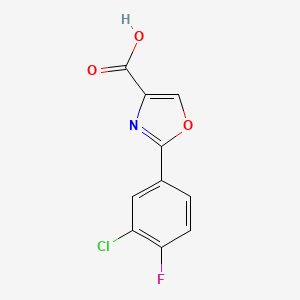

![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)
